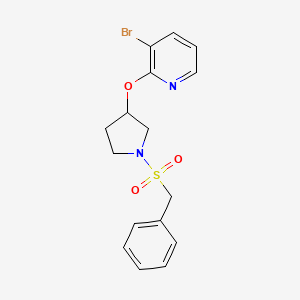![molecular formula C23H23ClN2O5S B2880895 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 867040-36-6](/img/structure/B2880895.png)
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the spirocyclic and sulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and spirocyclic amines. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the quinoline core.
Scientific Research Applications
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)benzenamine
- 2-(2-chloro-6-fluorophenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Uniqueness
8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[45]decane is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
8-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-29-17-3-5-18(6-4-17)32(27,28)21-15-25-20-7-2-16(24)14-19(20)22(21)26-10-8-23(9-11-26)30-12-13-31-23/h2-7,14-15H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUHBWVYLAUTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
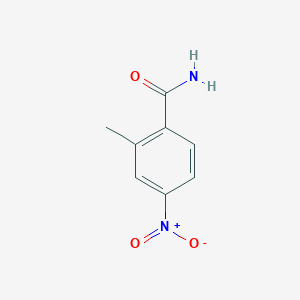
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
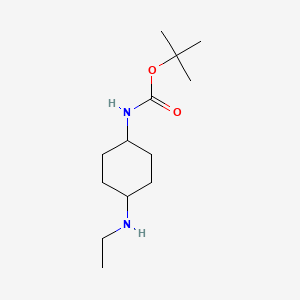
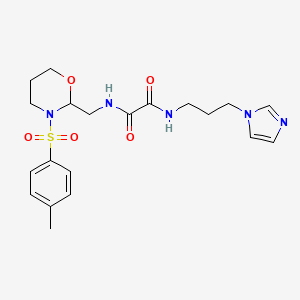

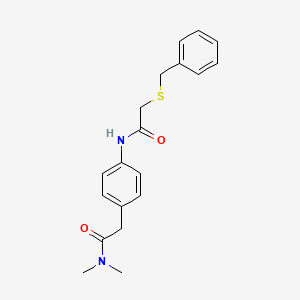
![2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2880822.png)
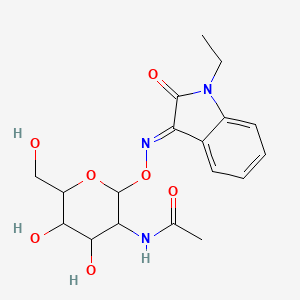
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)


